molecular formula C15H22N4O3 B5291546 1-(Cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid

1-(Cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid

Cat. No.: B5291546
M. Wt: 306.36 g/mol
InChI Key: XYYVWUWDACMHII-UHFFFAOYSA-N
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Description

1-(Cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid is a complex organic compound that features a unique structure combining a cyclopentylcarbamoyl group, an imidazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(Cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is typically introduced via a condensation reaction involving an aldehyde and an amine.

    Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of cyclopentyl isocyanate with the piperidine-imidazole intermediate under controlled temperature and pressure conditions.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(Cyclohexylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid: This compound has a cyclohexyl group instead of a cyclopentyl group, leading to differences in its chemical properties and biological activity.

    1-(Cyclopentylcarbamoyl)-4-pyrrolidin-1-ylpiperidine-4-carboxylic acid: The presence of a pyrrolidine ring instead of an imidazole ring results in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-13(21)15(19-10-7-16-11-19)5-8-18(9-6-15)14(22)17-12-3-1-2-4-12/h7,10-12H,1-6,8-9H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVWUWDACMHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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